1-benzyl-1H-tetrazole

Descripción general

Descripción

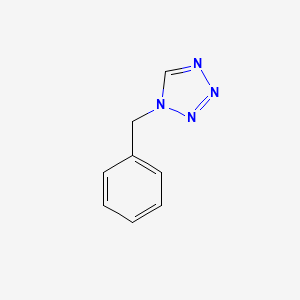

1-Benzyl-1H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a benzyl group. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications. The benzyl group attached to the tetrazole ring enhances its stability and reactivity, making this compound a compound of interest in multiple research fields.

Mecanismo De Acción

Target of Action

1-Benzyl-1H-tetrazole is a synthetic organic heterocyclic compound Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .

Mode of Action

It’s known that tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .

Biochemical Pathways

Tetrazoles, including this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with biochemical pathways where carboxylic acids play a role.

Pharmacokinetics

Tetrazoles are known to be resistant to many biological metabolic degradation pathways , suggesting that this compound may have good bioavailability.

Result of Action

Tetrazoles and their derivatives are known to play a very important role in medicinal and pharmaceutical applications , suggesting that they may have significant biological effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known that tetrazoles decompose and emit toxic nitrogen fumes when heated . They also react vigorously when exposed to shock, fire, and heat on friction . These properties suggest that the action, efficacy, and stability of this compound can be significantly influenced by environmental conditions such as temperature and physical stress.

Análisis Bioquímico

Biochemical Properties

The tetrazole motif, including 1-Benzyl-1H-tetrazole, has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . The tetrazole ring is considered a biomimic of the carboxylic acid functional group

Molecular Mechanism

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group

Temporal Effects in Laboratory Settings

The crystal structure of this compound has been studied, providing insights into its geometry and intermolecular interactions .

Metabolic Pathways

Tetrazoles, including this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids

Métodos De Preparación

1-Benzyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of benzyl azide with sodium azide in the presence of a suitable catalyst. Another method includes the cycloaddition of benzyl cyanide with sodium azide under acidic conditions. Industrial production often employs these methods due to their efficiency and high yield.

-

Benzyl Azide Route

Reactants: Benzyl azide, sodium azide

Catalyst: Zinc salts or other suitable catalysts

Conditions: Reflux in an appropriate solvent such as dimethylformamide (DMF)

-

Benzyl Cyanide Route

Reactants: Benzyl cyanide, sodium azide

Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid

Análisis De Reacciones Químicas

1-Benzyl-1H-tetrazole undergoes various chemical reactions, including:

-

Oxidation

Reagents: Hydrogen peroxide, potassium permanganate

Conditions: Aqueous or organic solvents, often at elevated temperatures

Products: Oxidized derivatives of this compound

-

Reduction

Reagents: Lithium aluminum hydride, sodium borohydride

Conditions: Anhydrous solvents, typically at room temperature or slightly elevated temperatures

Products: Reduced forms of this compound

-

Substitution

Reagents: Halogenating agents, alkylating agents

Conditions: Organic solvents, often under reflux

Products: Substituted derivatives of this compound

Aplicaciones Científicas De Investigación

1-Benzyl-1H-tetrazole has a wide range of applications in scientific research:

-

Chemistry

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in click chemistry reactions due to its ability to form stable triazole rings.

-

Biology

- Acts as a ligand in coordination chemistry, forming complexes with various metal ions.

- Utilized in the study of enzyme inhibition and protein-ligand interactions.

-

Medicine

- Investigated for its potential as an antimicrobial and antifungal agent.

- Explored for its role in developing new pharmaceuticals, particularly in the design of enzyme inhibitors.

-

Industry

- Used in the production of specialty chemicals and materials.

- Employed in the development of new catalysts and reagents for industrial processes.

Comparación Con Compuestos Similares

1-Benzyl-1H-tetrazole can be compared with other tetrazole derivatives, such as:

-

1-Phenyl-1H-tetrazole

- Similar structure but with a phenyl group instead of a benzyl group.

- Exhibits different reactivity and stability due to the aromatic nature of the phenyl group.

-

5-Substituted Tetrazoles

- Compounds with various substituents at the 5-position of the tetrazole ring.

- Show diverse chemical properties and applications depending on the nature of the substituent.

-

1-Methyl-1H-tetrazole

- Contains a methyl group instead of a benzyl group.

- Less bulky and exhibits different solubility and reactivity profiles.

This compound stands out due to the presence of the benzyl group, which provides unique steric and electronic properties, making it a valuable compound in various research and industrial applications.

Propiedades

IUPAC Name |

1-benzyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-4-8(5-3-1)6-12-7-9-10-11-12/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBHAXPSOCMLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396894 | |

| Record name | 1-benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-50-7 | |

| Record name | 1-benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does varying the metal counterion impact the reactivity of 5-metallo-1-benzyl-1H-tetrazoles?

A2: Studies demonstrate that using potassium or magnesium instead of lithium as the counterion significantly improves the stability of the tetrazole carbanion []. This modification allows reactions to occur at higher temperatures (-30°C to -20°C) compared to lithium-derived reagents (-78°C to -98°C), making them more practical for synthetic applications [].

Q2: Beyond its use as a reagent, what other interesting structural features does 1-benzyl-1H-tetrazole exhibit?

A3: The crystal structure of this compound reveals intriguing packing arrangements driven by weak intermolecular hydrogen bonds (CH⋯N and CH⋯C) []. Instead of the expected π⋯π interactions, the molecule forms segregated layers of phenyl and tetrazole rings, with each tetrazole ring coordinating with six others in an S-shaped pattern [].

Q3: How do computational chemistry approaches contribute to understanding this compound?

A4: Crystal structure prediction (CSP) methods successfully predicted the unusual packing of this compound [, ]. This achievement underscores the capability of ab initio-based methods to accurately model the intra- and intermolecular interactions arising from the tetrazole group's lone pairs and π electron density []. Furthermore, computational studies enable the exploration of conformational flexibility in molecules like this compound, linking it to crystal packing and potential polymorphism [].

Q4: Can you elaborate on the role of this compound in gold chemistry?

A5: this compound acts as a versatile precursor for synthesizing various gold complexes []. For instance, lithiation followed by transmetallation with gold precursors leads to the formation of both cationic and neutral gold(I) carbene complexes []. Additionally, reacting [Au(N3)PPh3] with isocyanides in the presence of this compound yields neutral tetrazolyl(phosphine) gold(I) complexes []. These findings highlight the utility of this compound in accessing diverse gold species with potential applications in catalysis and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B3032933.png)

![3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3032934.png)

acetic acid](/img/structure/B3032939.png)

![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt](/img/structure/B3032940.png)